molecular formula H8MoO8 B1238139 Tetraperoxidomolybdate(2-)

Tetraperoxidomolybdate(2-)

Cat. No. B1238139
M. Wt: 232 g/mol
InChI Key: UHHMSMITSKSBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraperoxidomolybdate(2-) is a molybdenum coordination entity.

Scientific Research Applications

Copper Chelation in Cancer Therapy

Tetraperoxidomolybdate(2-), also known as Tetrathiomolybdate (TM), has shown significant promise in cancer therapy, particularly as an anti-angiogenic agent. TM works through copper chelation and inhibition of NF-κB, demonstrating efficacy in both preclinical and animal models. Notably, it has been used in Phase I and II clinical trials for treating solid tumors, showing a favorable toxicity profile (Khan & Merajver, 2009). Brewer (2005) also highlights TM's role in reducing copper levels and its potential as an anticancer agent (Brewer, 2005).

Impact on Collagen Remodeling and Immune Response

TM's influence extends to collagen processing and immune function in the tumor microenvironment (TME). Liu et al. (2021) found that TM treatment led to decreased collagen cross-linking and altered immune responses in breast cancer, suggesting broader applications across various cancer types (Liu et al., 2021).

Therapeutic Applications Beyond Cancer

Brewer (2009) discusses TM's efficacy in treating neurologic presentations of Wilson's disease, noting its potential in combating fibrotic, inflammatory, autoimmune, and neoplastic diseases. The drug's impact on Alzheimer's disease models is also significant (Brewer, 2009).

Mechanism of Action: Inhibition of Copper Trafficking Proteins

Alvarez et al. (2010) provide insights into TM's mechanism, revealing its ability to inhibit yeast copper chaperone Atx1 by forming a complex that stabilizes a sulfur-bridged copper-molybdenum cluster, thus disrupting copper transfer to enzymes (Alvarez et al., 2010).

Use in Treating Fibrotic, Inflammatory, and Autoimmune Diseases

Brewer (2006) further elaborates on TM's application in treating various diseases, including its protective effects against diabetes in non-obese diabetic mice, suggesting its versatility in medical applications (Brewer et al., 2006).

properties

Molecular Formula

H8MoO8

Molecular Weight

232 g/mol

IUPAC Name

hydrogen peroxide;molybdenum

InChI

InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H

InChI Key

UHHMSMITSKSBPY-UHFFFAOYSA-N

Canonical SMILES

OO.OO.OO.OO.[Mo]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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